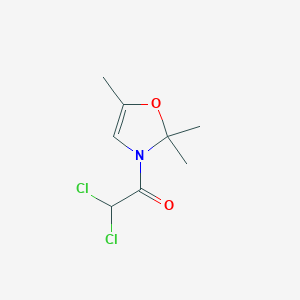
2,2-Dichloro-1-(2,2,5-trimethyl-1,3-oxazol-3(2H)-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dichloro-1-(2,2,5-trimethyl-1,3-oxazol-3(2H)-yl)ethan-1-one is an organic compound that belongs to the class of oxazoles. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This compound is characterized by the presence of two chlorine atoms and a trimethyl-substituted oxazole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-(2,2,5-trimethyl-1,3-oxazol-3(2H)-yl)ethan-1-one can be achieved through various synthetic routes. One common method involves the reaction of 2,2,5-trimethyl-1,3-oxazole with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions. The reaction typically takes place in an inert solvent like dichloromethane (CH₂Cl₂) at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. Safety measures are crucial due to the handling of chlorinating agents and the potential release of hazardous by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dichloro-1-(2,2,5-trimethyl-1,3-oxazol-3(2H)-yl)ethan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or alcohols.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Major Products Formed
Substitution: Formation of substituted oxazoles.
Reduction: Formation of alcohols or amines.
Oxidation: Formation of carboxylic acids or ketones.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2-Dichloro-1-(2,2,5-trimethyl-1,3-oxazol-3(2H)-yl)ethan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chlorine atoms and the oxazole ring can influence its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dichloro-1-(1,3-oxazol-3(2H)-yl)ethan-1-one: Lacks the trimethyl substitution, leading to different reactivity and properties.
2,2-Dichloro-1-(2,2-dimethyl-1,3-oxazol-3(2H)-yl)ethan-1-one: Contains fewer methyl groups, affecting its steric and electronic characteristics.
Uniqueness
2,2-Dichloro-1-(2,2,5-trimethyl-1,3-oxazol-3(2H)-yl)ethan-1-one is unique due to its specific substitution pattern, which can influence its chemical reactivity, biological activity, and potential applications. The presence of the trimethyl-substituted oxazole ring distinguishes it from other similar compounds, providing unique properties and potential advantages in various applications.
Propriétés
Numéro CAS |
105701-59-5 |
|---|---|
Formule moléculaire |
C8H11Cl2NO2 |
Poids moléculaire |
224.08 g/mol |
Nom IUPAC |
2,2-dichloro-1-(2,2,5-trimethyl-1,3-oxazol-3-yl)ethanone |
InChI |
InChI=1S/C8H11Cl2NO2/c1-5-4-11(7(12)6(9)10)8(2,3)13-5/h4,6H,1-3H3 |
Clé InChI |
MFVHJGAZZFHCJX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN(C(O1)(C)C)C(=O)C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


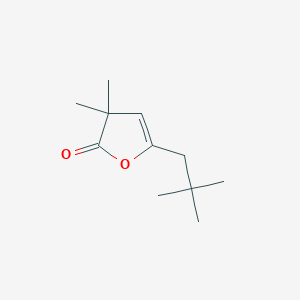

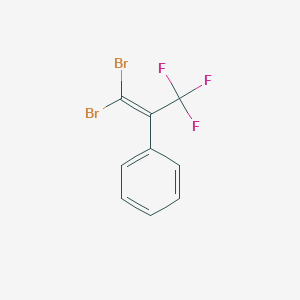

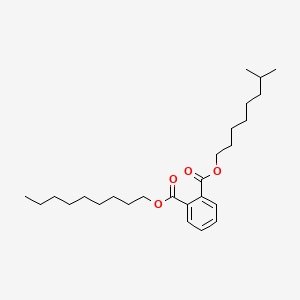
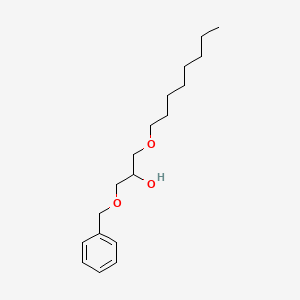
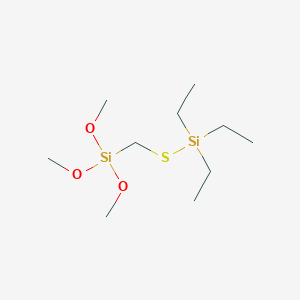
![2,5-Diazaspiro[3.4]octane-5-carboxylic acid, 2-[(2,4-dimethoxyphenyl)methyl]-1-oxo-, 1,1-dimethylethyl ester](/img/structure/B14339587.png)
![1-Butanoyl-3,4-dihydropyrido[2,1-a]isoindole-2,6-dione](/img/structure/B14339599.png)
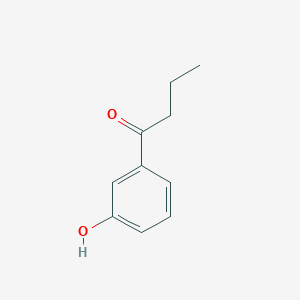
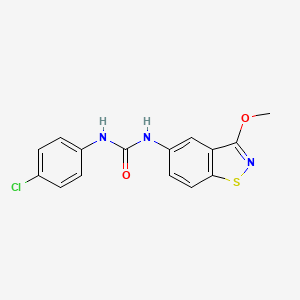
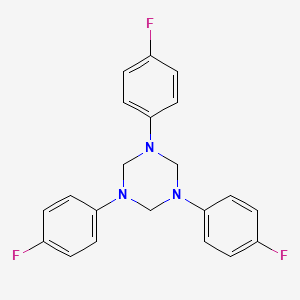
![1-Azabicyclo[3.2.1]octane-7-carboxamide](/img/structure/B14339620.png)

